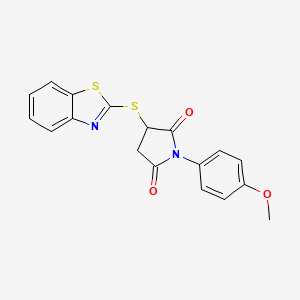

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Beschreibung

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole ring, a methoxyphenyl group, and a pyrrolidine-2,5-dione moiety

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S2/c1-23-12-8-6-11(7-9-12)20-16(21)10-15(17(20)22)25-18-19-13-4-2-3-5-14(13)24-18/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDYWOVMCHBGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Attachment of the Pyrrolidine-2,5-dione Moiety: This step might involve the reaction of the benzothiazole derivative with maleic anhydride or a similar compound under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction, where the methoxyphenyl group is introduced using a suitable halide or sulfonate ester.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

Reduction: Reduction reactions might target the carbonyl groups in the pyrrolidine-2,5-dione moiety.

Substitution: The methoxy group on the phenyl ring can be a site for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of strong bases or acids, depending on the type of substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

The synthesis of this compound typically involves the cyclization of appropriate precursors containing the benzothiazole moiety and the pyrrolidine structure. A common method includes:

- Formation of Benzothiazole : Cyclization of 2-aminothiophenol with carbon disulfide.

- Introduction of Methoxyphenyl Group : Nucleophilic substitution using methoxy-substituted benzyl halides.

- Pyrrolidine Formation : Final cyclization with appropriate amines and aldehydes under controlled conditions.

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to act as a ligand in coordination chemistry, facilitating the development of new materials with tailored properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, studies have shown that certain benzothiazole derivatives demonstrate enhanced antibacterial effects due to the presence of electron-withdrawing groups like nitro or halogens on the aromatic ring .

Anticonvulsant Activity

The mechanism of action for anticonvulsant properties may involve modulation of voltage-gated sodium channels, which is crucial for neuronal excitability. In vitro studies have reported promising results regarding its efficacy in reducing seizure activity .

Drug Development

The multifunctional nature of this compound positions it as a candidate for drug development targeting neurological disorders and infections. Its ability to interact with multiple biological targets simplifies treatment regimens and enhances patient compliance .

Case Studies

A notable study evaluated a series of benzothiazole derivatives including this compound for their antioxidant properties, revealing substantial inhibition rates against free radicals (DPPH assay) . The findings suggest that structural modifications significantly influence biological activity.

Industry

The compound's unique properties facilitate its use in developing new materials, particularly in polymer science and dye manufacturing. Its stability and reactivity make it suitable for applications in coatings and advanced materials .

Antimicrobial Efficacy

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | Staphylococcus aureus | 18 |

| Benzothiazole Derivative A | Escherichia coli | 15 |

| Benzothiazole Derivative B | Pseudomonas aeruginosa | 20 |

Antioxidant Activity

| Compound | DPPH Inhibition (%) | IC50 (µg/mL) |

|---|---|---|

| BZTcin4 | 92.54 | 4.86 |

| BZTcin5 | 40.15 | Not specified |

Wirkmechanismus

The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzothiazole ring could be involved in binding to metal ions or other molecular targets, while the pyrrolidine-2,5-dione moiety might participate in hydrogen bonding or other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione

- 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione

Uniqueness

The presence of the methoxy group on the phenyl ring in 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.

Biologische Aktivität

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

The molecular formula of the compound is with a molecular weight of approximately 346.47 g/mol. The structure features a benzothiazole moiety, which is known for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S |

| Molecular Weight | 346.47 g/mol |

| IUPAC Name | 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiazole Moiety : This is achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an aldehyde.

- Introduction of the Methoxyphenyl Group : A nucleophilic substitution reaction introduces the methoxyphenyl group.

- Formation of the Pyrrolidine Core : The final step involves cyclization with an amine and aldehyde to form the pyrrolidine structure.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes.

Anticonvulsant Effects

The compound also demonstrates anticonvulsant properties. It has been shown to interact with voltage-gated sodium channels, inhibiting their activity and thus preventing seizure activity in experimental models. This property suggests potential therapeutic applications in treating epilepsy and other neurological disorders.

Anticancer Potential

Preliminary studies indicate that 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways . Further research is needed to elucidate its efficacy against specific cancer types.

Study on Antimicrobial Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of benzothiazole compounds, including our target compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anticonvulsant Activity Assessment

Another study focused on the anticonvulsant effects using animal models. The compound was administered in varying doses, showing a dose-dependent reduction in seizure frequency compared to control groups. The results were statistically significant (p < 0.05), indicating promising potential for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.